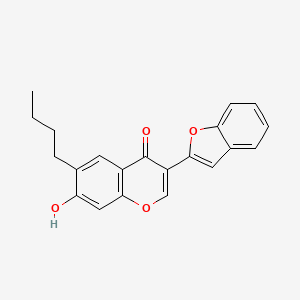

3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by various methods. For instance, 3-(1-BENZOFURAN-2-YL)-5-SUBSTITUTED ARYL-1,2-OXAZOLE have been synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. The core structure is a benzofuran ring, which can be combined with other rings or functional groups to create a wide variety of compounds .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary widely. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Applications De Recherche Scientifique

Cytotoxic Properties and Antiproliferative Activity Research has identified compounds structurally related to 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one with significant cytotoxic properties against cancer cell lines. For example, compounds isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth, particularly through the induction of apoptosis in non-small cell lung cancer (NSCLC) cell lines via the mitochondrial pathway (Ma et al., 2017).

Electrochemical Synthesis and Application Electrochemical studies have paved the way for the synthesis of new benzofuran derivatives with improved yields and purities, highlighting the versatility of these compounds in chemical synthesis. For instance, electrochemical oxidation has been utilized for the synthesis of new benzofuran derivatives, showcasing the potential of these methods in creating compounds with valuable properties (Moghaddam et al., 2006).

Material Science and Polymer Applications In material science, the derivatives of this compound have been explored for their dielectric and thermal properties. These studies are crucial for developing advanced materials with specific electronic and thermal characteristics. Research into methacrylate polymers bearing chalcone side groups derived from similar compounds has revealed their potential in creating materials with unique dielectric properties, which could be beneficial in electronic applications (Çelik & Coskun, 2018).

Antimicrobial and Antioxidant Activities The antimicrobial and antioxidant activities of benzofuran derivatives have been a focus of several studies, aiming to develop new therapeutic agents. Compounds with structures related to this compound have demonstrated significant antimicrobial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Rangaswamy et al., 2017).

Organic Electronics and Solvent Selection In the field of organic electronics, the selection of solvents based on cohesive energy densities for materials like DPP(TBFu)2, which share structural motifs with this compound, demonstrates the relevance of these compounds in optimizing the performance of organic photovoltaic devices. This research highlights the importance of understanding the solubility properties of such materials to improve the efficiency of organic solar cells (Walker et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the wide range of biological activities of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with potent biological activities and developing safer and more efficient methods for their synthesis.

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-2-3-6-13-9-15-19(11-17(13)22)24-12-16(21(15)23)20-10-14-7-4-5-8-18(14)25-20/h4-5,7-12,22H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNPGEIZAACBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)

![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)